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Compound of Interest

Compound Name: Moiramide B

Cat. No.: B15565716

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis
of Moiramide B, a potent antibiotic with a unique structure and mechanism of action. The
information presented herein is compiled from key publications and is intended to guide
researchers in the chemical synthesis of this important natural product. Two prominent
synthetic routes are detailed: the first asymmetric synthesis developed by Dixon and Davies,
and a more recent total synthesis by Prudel and Kazmaier.

Introduction

Moiramide B is a hybrid peptide-polyketide natural product that has demonstrated significant
antibacterial activity. Its unique structure, featuring a [3-keto-y-valinyl-succinimide moiety, has
made it an attractive target for synthetic chemists. The asymmetric synthesis of Moiramide B
is crucial for the preparation of enantiomerically pure material for biological studies and for the
development of novel analogs with improved therapeutic properties. This document outlines
two effective strategies for the asymmetric synthesis of Moiramide B, providing detailed
experimental protocols and quantitative data to facilitate their implementation in a laboratory
setting.

Data Presentation
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Table 1: Summary of Quantitative Data for the

Asymmetric Synthesis by Dixon and Davies

Product

Reagents and

Yield (%)

Conditions

Diastereomeri
c Excess (d.e.)

Synthesis of
(S)-2-methyl-N-

benzyloxysuccini

(S)-2-methyl-N-

benzyloxysuccini

Pyrrolidinone

auxiliary, multi- -

>98%

) mide step sequence

mide

(S)-2-methyl-N-
) ) benzyloxysuccini o
Acylation with Acylated ) No racemization
o mide, Boc-Val- -

Boc-Val-NCA succinimide reported
NCA, strong
base

Synthesis of D-B- D-[3- (R)-Lithium

phenylalanine phenylalanine amide, tert-butyl High High

tert-butyl ester

tert-butyl ester

cinnamate

Final Coupling

and Deprotection

Moiramide B

Coupling of the
acylated
succinimide and
D-B-
phenylalanine
fragments,
followed by

deprotection

Note: Detailed yields for each step were not explicitly available in the summarized literature.

Table 2: Summary of Quantitative Data for the Total
Synthesis by Prudel and Kazmaier
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Reagents and Diastereomeri

Step Product . Yield (%) .
Conditions c Ratio (d.r.)
Cbz-Val-OH,
Preparation of -  Cbz-Val-derived carbonyldiimidaz
Ketonitrile [B-ketonitrile ole; then LDA,
acetonitrile
Catalytic ) [3-Ketonitrile, Ru-
) Cbz-Val-derived )
Hydration of [3- ) catalyst, H20, 70  High -
o [B-ketoamide
Ketonitrile °C
B-Ketoamide,
LHMDS,
[Pd(allyD)Cl]2,
Pd-catalyzed Allylated (3-
, _ , PPhs, (R,E)- 95% 96:4
Allylic Alkylation ketoamide
ethyl-(4-
phenylbut-3-ene-
2-yl) carbonate
Allylated (-
) ketoamide, Os,
Ozonolysis and Cbz-protected
o S CHzClz2, -78 °C; - -
Oxidation succinimide
then Jones
reagent
Cbz-protected
succinimide, N-
Final Peptide acylated B-
Coupling and Moiramide B phenylalanine, <30% -
Deprotection peptide coupling

reagents,

deprotection

Experimental Protocols
I. Asymmetric Synthesis according to Dixon and Davies
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This was the first reported asymmetric synthesis of Moiramide B.[1][2][3] It relies on the use of
a chiral auxiliary to introduce the stereochemistry in the succinimide ring and a homochiral
lithium amide for the synthesis of the 3-amino acid fragment.

1. Synthesis of (S)-2-methyl-N-benzyloxysuccinimide

e This key intermediate is prepared from a pyrrolidinone auxiliary. The detailed multi-step
procedure is described in the primary literature.[3] The key is the use of the chiral auxiliary to
direct the stereoselective alkylation to form the methyl-substituted succinimide precursor with
high diastereoselectivity.

2. Acylation with Boc-Val-NCA

o To a solution of (S)-2-methyl-N-benzyloxysuccinimide in a suitable aprotic solvent (e.g., THF)
at low temperature (-78 °C), a strong, non-nucleophilic base (e.g., lithium
hexamethyldisilazide, LIHMDS) is added dropwise.

 After stirring for a defined period, a solution of the highly reactive tert-butoxycarbonyl-
protected N-carboxyanhydride of L-valine (Boc-Val-NCA) in the same solvent is added.

e The reaction is maintained at low temperature and monitored for completion. The acylation is
reported to proceed without racemization.[1]

o Work-up involves quenching the reaction with a proton source and subsequent extraction
and purification by chromatography.

3. Synthesis of Homochiral D-B-phenylalanine tert-butyl ester

e This fragment is synthesized via a highly diastereoselective conjugate addition of a
homochiral lithium amide to tert-butyl cinnamate.

e The homochiral lithium amide is prepared in situ from (R)-N-benzyl-a-methylbenzylamine
and n-butyllithium in THF at low temperature.

o A solution of tert-butyl cinnamate is then added to the lithium amide solution, and the
reaction is stirred until completion.
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The resulting B-amino ester is obtained after an appropriate work-up and purification. The
chiral auxiliary is removed to yield the desired product.

4. Final Assembly of Moiramide B

The acylated succinimide fragment is coupled with the D-B-phenylalanine tert-butyl ester
fragment using standard peptide coupling reagents.

Subsequent deprotection of the protecting groups (e.g., benzyloxy and tert-butyl groups)

yields the final product, Moiramide B.

Il. Total Synthesis according to Prudel and Kazmaier

This more recent approach utilizes a palladium-catalyzed allylic alkylation as a key step to
construct the succinimide precursor.[4]

1. Preparation of 3-Ketonitrile

e To a solution of Cbz-Val-OH (1.0 eq) in CH2ClIz (0.24 M), carbonyldiimidazole (1.14 eq) is
added in one portion and stirred for 1.5 hours at room temperature.

e The reaction solution is washed successively with saturated aq. NaHCOs, 1 M HCI, and
brine, dried over MgSOa4, and the solvent is removed under reduced pressure.

e The residue is taken up in dry THF.

 In a separate flask, a solution of diisopropylamine (2.7 eq) in dry THF is cooled to -78 °C,
and n-butyllithium (2.6 eq) is added over 0.5 hours to form LDA. Acetonitrile (1.0 eq) is then
added to the LDA solution.

e The THF solution of the Cbz-Val imidazolide is then added to the lithiated acetonitrile solution
at -78 °C.

2. Catalytic Hydration of 3-Ketonitrile

o A suspension of the (B-ketonitrile (1.0 eq) and a freshly prepared Ru-catalyst in deionized
water is heated to 70 °C with vigorous stirring.
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The reaction is monitored by the change of the suspension to a clear solution followed by
precipitation of the [3-ketoamide.

After cooling to room temperature and then to 0 °C, the solid product is collected by suction
filtration.

. Palladium-Catalyzed Allylic Alkylation

In an oven-dried Schlenk tube, the -ketoamide (1.5 eq) is dissolved in dry THF (0.3 M).

At -78 °C, LHMDS (1.425 eq, 1 M in THF) is added, and the mixture is stirred for 30 minutes.

In a second Schlenk tube, [Pd(allyl)Cl]z (0.02 eq), PPhs (0.08 eq), and (R,E)-ethyl-(4-
phenylbut-3-ene-2-yl) carbonate (1.0 eq) are dissolved in dry THF. This catalyst solution is
stirred for 10 minutes before being added dropwise to the enolate solution.

The reaction mixture is warmed to room temperature overnight.

The reaction is quenched with aq. KHSO4 and extracted with EtOAc. The product is purified
by column chromatography.[4]

. Ozonolysis and Oxidation

Ozone is bubbled through a cooled solution (-78 °C) of the allylated (3-ketoamide (1.0 eq) in
CH2Clz2 until the solution turns blue.

Excess ozone is removed by bubbling air through the solution.

The solution is warmed to 0 °C, and Jones reagent is added dropwise until the solution turns
orange.

After 10 minutes, the excess Jones reagent is quenched with isopropanol.

The mixture is stirred for a further 20 minutes at 0 °C before work-up and purification.

. Final Peptide Coupling and Deprotection
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e The resulting Cbz-protected succinimide is coupled with an N-acylated [3-phenylalanine
derivative using standard peptide coupling conditions.

» The final deprotection steps are then carried out to afford Moiramide B. The yields for this
final coupling step were reported to be modest (<30%).[4]
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Caption: Overall workflow of the Dixon and Davies asymmetric synthesis of Moiramide B.
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Caption: Overall workflow of the Prudel and Kazmaier total synthesis of Moiramide B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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